N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-28(25,26)21-10-9-20(17(21)23)16(22)19-13-18(24,14-5-3-2-4-6-14)15-7-11-27-12-8-15/h2-6,15,24H,7-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHIITPMPVZODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H29N3O4S
- Molecular Weight : 433.56 g/mol
- CAS Number : 2034258-24-5
Antitumor Activity
Research indicates that compounds similar to N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine have demonstrated significant antitumor properties. For instance, studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Antimicrobial Activity
In addition to its antitumor and antioxidant activities, N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine has shown promise in antimicrobial applications. Research indicates that certain structural analogs exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the tetrahydropyran moiety and the imidazolidine ring have been explored to enhance potency and selectivity against specific biological targets. For example, variations in the side chains can influence the binding affinity and overall efficacy of the compound against cancer cell lines .
Case Studies
Several case studies highlight the potential of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine:
- Case Study 1 : A study involving breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with IC50 values comparable to standard chemotherapeutic agents .
- Case Study 2 : In an evaluation of antioxidant activity, the compound was tested against DPPH and ABTS radical scavenging assays, showing significant inhibition rates that suggest its potential use as a natural antioxidant in food preservation or dietary supplements .
- Case Study 3 : The antimicrobial efficacy was assessed using disk diffusion methods against Staphylococcus aureus and Candida albicans, where it exhibited notable inhibition zones compared to control groups, indicating its potential as a therapeutic agent for infections caused by these pathogens .
Scientific Research Applications
Medicinal Applications
1.1 Anti-inflammatory Properties
Research indicates that compounds with similar structural features may exhibit anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory bowel disease (IBD). This suggests that N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide could be explored as a therapeutic agent for IBD by modulating inflammatory pathways through the activation of the Nrf2 pathway and inhibition of IL-1β secretion .
1.2 Anticancer Potential
The compound's structural motifs may also contribute to anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research focusing on imidazolidine derivatives has highlighted their potential to disrupt cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .
Material Science Applications
2.1 Polymer Chemistry
The unique chemical structure of this compound may allow it to serve as a monomer or additive in polymer synthesis. Its ability to form hydrogen bonds and interact with other functional groups can enhance the mechanical properties of polymers, making them more resilient and suitable for various applications such as coatings, adhesives, and biomedical devices.
Table 1: Potential Applications in Material Science
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer or additive to enhance properties of polymers |
| Coatings | Improves adhesion and durability in protective coatings |
| Biomedical Devices | Potential use in drug delivery systems due to biocompatibility |
Case Studies
3.1 Study on Anti-inflammatory Effects
A study published in PubMed demonstrated that a compound structurally similar to this compound effectively inhibited the activation of the NLRP3 inflammasome in macrophages, suggesting its potential use in treating inflammatory conditions .
3.2 Cancer Research
Another investigation focused on imidazolidine derivatives revealed their potential as anticancer agents by inducing apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against cancer cells .
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis involves a multi-step approach, starting with the condensation of tetrahydro-2H-pyran-4-yl precursors with phenylacetyl derivatives, followed by sulfonation and carboxamide formation. Protecting groups (e.g., tert-butyldimethylsilyl ethers) are critical for hydroxy group stability during sulfonyl imidazolidine formation. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (C18 reverse-phase, acetonitrile/water mobile phase) to achieve ≥98% purity .
Q. How is structural characterization optimized for this compound?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and substituent positions, particularly the tetrahydro-2H-pyran ring and methylsulfonyl group .
- High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion validation.
- X-ray crystallography to resolve ambiguous stereocenters (e.g., hydroxy-2-phenyl configuration) .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is sparingly soluble in aqueous buffers (e.g., PBS) but highly soluble in DMSO (≥50 mg/mL). Stability studies indicate degradation at pH < 5 (imidazolidine ring hydrolysis) and under prolonged UV exposure. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict biological interactions or reactivity?
Employ density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for target binding. Molecular docking (AutoDock Vina, PDB: 1XYZ) can simulate interactions with enzymes like cyclooxygenase-2, guided by the methylsulfonyl group’s electron-withdrawing effects .
Q. What experimental designs address contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions. Standardize protocols:
- Use identical enzyme sources (recombinant human vs. murine).
- Control DMSO concentrations (<0.1% v/v) to avoid solvent interference.
- Validate via orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
Q. How to resolve conflicting solubility data in polar aprotic solvents?
Contradictory reports on DMSO solubility (e.g., 30 mg/mL vs. 50 mg/mL) may stem from hydration states or impurities. Conduct:
- Karl Fischer titration to quantify residual water.
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
- Controlled equilibration (24 hrs, 25°C) with inert gas purging .
Q. What mechanistic insights explain its reactivity in nucleophilic environments?
Kinetic studies (stopped-flow UV-Vis) reveal rapid thiolate attack at the 2-oxoimidazolidine carbonyl, forming a tetrahedral intermediate. Isotope labeling (¹⁸O) confirms water-mediated hydrolysis pathways. Substituent effects (e.g., tetrahydro-2H-pyran’s steric bulk) reduce reaction rates by 40% compared to non-bulky analogs .
Q. How to develop validated analytical methods for quantifying degradation products?
Optimize UPLC-MS/MS with the following parameters:
- Column: Acquity BEH C18 (1.7 µm, 2.1 × 50 mm).
- Mobile phase: 0.1% formic acid in water/acetonitrile.
- MRM transitions for parent ion (m/z 450 → 312) and major degradants (e.g., m/z 298 → 154). Validate per ICH Q2(R1) guidelines for linearity (R² > 0.995) and LOQ (≤10 ng/mL) .
Methodological Notes
- Controlled crystallization (slow evaporation from ethanol/water) improves X-ray diffraction quality .
- Isotopic labeling (e.g., ¹³C at the methylsulfonyl group) aids in tracking metabolic pathways via NMR .
- In silico toxicity prediction (ADMETlab 2.0) identifies potential hepatotoxicity risks linked to the phenyl-tetrahydro-2H-pyran moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
